molecular formula C19H19N5O2 B2911372 1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 1788543-18-9

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2911372
CAS No.: 1788543-18-9
M. Wt: 349.394
InChI Key: UEJBLNWRDQUNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reactants (e.g., halogens, acids, bases). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide stands out due to its specific structural features, such as the presence of a pyrrolidine ring and a p-tolyl group.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-3-5-16(6-4-12)23-10-14(8-18(23)25)19(26)21-15-9-20-17-7-13(2)22-24(17)11-15/h3-7,9,11,14H,8,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBLNWRDQUNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN4C(=CC(=N4)C)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.